Stampidine - 217178-62-6

Stampidine

Catalog Number: EVT-285035
CAS Number: 217178-62-6
Molecular Formula: C20H23BrN3O8P
Molecular Weight: 544.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Stampidine is a possible next-generation Pre-exposure prophylaxis (PrEP) candidate to prevent the sexual transmission of HIV-1. The compound exhibited remarkable subnanomolar to low nanomolar in vitro antiretroviral potency against genotypically and phenotypically nucleoside reverse transcriptase inhibitor (NRTI)-resistant primary clinical HIV isolates, non-nucleoside RT-resistant HIV-1 isolates and did not cause any maternal toxicity, developmental toxicity or teratogenicity in rabbits treated at 10 - 40 mg/kg/day dose levels
Synthesis Analysis

The synthesis of stampidine involves several key steps that optimize yield and purity. The compound is synthesized by condensing stavudine with p-bromophenyl methoxyalaninyl phosphate. This process typically employs various solvents and reagents to facilitate the reaction while maintaining the integrity of the active pharmaceutical ingredient.

Technical Details:

  • Starting Materials: Stavudine and p-bromophenyl methoxyalaninyl phosphate.
  • Conditions: The reaction is conducted under controlled temperature and pH conditions to maximize product yield.
  • Purification: Post-synthesis, stampidine undergoes purification processes such as crystallization or chromatography to achieve GMP-grade quality suitable for clinical trials .
Molecular Structure Analysis

The molecular structure of stampidine reveals a complex arrangement conducive to its function as an NRTI. The compound features a didehydro-dideoxythymidine backbone, which is critical for its interaction with reverse transcriptase enzymes.

Structural Features:

  • Molecular Formula: C18H22BrN3O5P
  • Molecular Weight: Approximately 452.27 g/mol
  • Functional Groups: The presence of phosphate groups enhances solubility and bioavailability, while the bromophenyl moiety contributes to its selectivity against HIV .
Chemical Reactions Analysis

Stampidine undergoes various chemical reactions that are essential for its pharmacological activity. Upon administration, it is converted into its active metabolites through enzymatic hydrolysis.

Key Reactions:

  • Hydrolysis: In vivo conversion to active metabolites occurs primarily through hydrolysis by phosphatases.
  • Stability Studies: Research indicates that stampidine exhibits enhanced stability under acidic conditions, which is beneficial for mucosal delivery formulations .
Mechanism of Action

The mechanism of action of stampidine involves selective inhibition of the reverse transcriptase enzyme, which is crucial for viral replication in HIV. By mimicking natural nucleosides, stampidine integrates into viral DNA during replication, leading to premature termination.

Mechanistic Insights:

  • Inhibition Pathway: Stampidine competes with endogenous nucleotides for incorporation into the viral genome.
  • Effectiveness Against Resistant Strains: Studies have shown that stampidine retains efficacy against certain HIV strains resistant to other nucleoside analogs .
Physical and Chemical Properties Analysis

Stampidine exhibits several physical and chemical properties that are significant for its formulation and therapeutic application.

Properties:

  • Solubility: Highly soluble in aqueous solutions at acidic pH.
  • Stability: Most stable under acidic conditions; degradation increases in neutral or alkaline environments.
  • Formulation Compatibility: Compatible with various excipients used in thermoreversible ovule formulations designed for vaginal delivery .
Applications

The primary application of stampidine lies in its potential use as an anti-HIV microbicide. Its formulation aims to provide effective prevention against HIV transmission during sexual intercourse without compromising sperm viability.

Scientific Applications:

  • Microbicide Development: Designed for intravaginal use, providing localized action with minimal systemic absorption.
  • Clinical Trials: Currently undergoing evaluation for safety and efficacy in human subjects, focusing on its non-toxic profile and ability to prevent HIV without affecting sperm function .
  • Broader Antiviral Research: Potential applications extend to other retroviruses due to its mechanism of action targeting reverse transcriptase .
Introduction to Stampidine: Discovery and Development Rationale

Historical Context of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in Antiretroviral Therapy

Nucleoside reverse transcriptase inhibitors (NRTIs) form the cornerstone of antiretroviral therapy, with zidovudine (AZT) approved in 1987 as the first FDA-sanctioned HIV treatment. These analogues mimic natural nucleosides and incorporate into viral DNA, inducing premature chain termination during reverse transcription. Early NRTIs like stavudine (d4T) demonstrated clinical efficacy but faced significant pharmacological limitations. Their activation requires sequential intracellular phosphorylation to triphosphate forms, with the initial monophosphorylation step mediated by host kinases serving as a critical bottleneck. Thymidine kinase-deficient cells—including key HIV target cells like macrophages—exhibit markedly reduced bioactivation of stavudine, diminishing its antiviral effect [1] [3]. This limitation became especially problematic with the emergence of multidrug-resistant HIV strains bearing thymidine analog mutations (TAMs) that reduce NRTI binding affinity. By the late 1990s, up to 70% of treated patients showed virological failure due to resistance, highlighting the urgent need for agents bypassing conventional activation pathways [5].

Table 1: Evolution of Key NRTI Limitations Leading to Prodrug Innovation

NRTI GenerationRepresentative AgentsPrimary LimitationsResistance Impact
First (1987-1994)Zidovudine, StavudineTK-dependent activation; poor macrophage penetrationHigh-level resistance via TAMs (M41L, T215Y)
Second (1995-2000)Lamivudine, AbacavirImproved potency but still kinase-dependent; mitochondrial toxicityM184V mutations causing high-level resistance
Prodrug Era (2000+)Stampidine (Stavudine ProTide)Bypasses kinase requirement; active against TAM-containing strainsRetains subnanomolar potency against multidrug-resistant isolates

Rational Design of Stampidine as a Stavudine Prodrug for Overcoming NRTI Resistance

Stampidine (STAMP) emerged from systematic structure-activity relationship studies targeting stavudine’s phosphorylation barrier. Its chemical structure, methyl-N-((4-bromophenoxy){[(2S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl]methoxy}phosphoryl)-D-alaninate, incorporates three strategic modifications: a para-bromophenyl group enhancing lipophilicity, a methyl alaninate moiety facilitating intracellular enzyme recognition, and a phosphoramidate bridge covalently linking the promoiety to stavudine’s 5'-oxygen [1] [4]. This design enables thymidine kinase-independent bioactivation via a tandem hydrolysis-enzymatic cleavage process. Upon cellular entry, esterases hydrolyze the methyl ester, followed by carboxylate attack on phosphorus, eliminating the bromophenyl group and generating a transient cyclic mixed anhydride. Spontaneous hydrolysis yields alaninyl-stavudine-monophosphate—bypassing the rate-limiting kinase step—which cellular kinases subsequently convert to the active stavudine triphosphate [3] [4].

Table 2: Stampidine’s Antiviral Potency Against Resistant HIV Isolates

HIV-1 CategoryRepresentative MutationsStampidine IC₅₀ (nM)Stavudine IC₅₀ (nM)Fold Difference
Non-B Subtypes (A,C,F,G)Wild-type1.7 ± 0.7240 ± 7141x
NRTI-Resistant (TAMs)M41L/T215Y/L210W8.7 ± 2.7>3200>368x
Highly ZDV-ResistantM41L/D67N/K70R/L210W/T215Y3.2>10,000>3125x
Multi-class Resistant (NRTI+NNRTI)K103N + TAMs<10>1000>100x

This mechanistic innovation translates to extraordinary potency gains. Against 20 genotypically confirmed NRTI-resistant primary isolates, stampidine maintained a mean IC₅₀ of 8.7 nM—approximately 1,800-fold more potent than zidovudine (1.6 μM) [2]. Crucially, it inhibited stavudine-resistant isolates bearing ≥3 thymidine analog mutations (TAMs) at nanomolar concentrations, confirming its ability to circumvent classic NRTI resistance pathways. Beyond reverse transcriptase inhibition, stampidine exhibits unique epigenetic modulatory effects, downregulating host dependency factors (HDFs) essential for HIV replication at concentrations 10,000-fold below cytotoxic levels. This dual mechanism—direct inhibition plus host factor modulation—enables stampidine to disrupt multiple stages of the HIV lifecycle, a property lacking in conventional NRTIs [1] [4].

Strategic Advantages of Phosphoramidate Prodrug Chemistry in Antiviral Drug Development

The phosphoramidate "ProTide" technology, pioneered by McGuigan in the 1990s, revolutionized nucleotide drug delivery by addressing two fundamental pharmacokinetic barriers: poor membrane permeability of charged phosphates and kinase-dependent activation. By masking the negative charge with bioreversible aryl/aminoacidic groups, ProTides significantly enhance oral bioavailability and cellular uptake compared to parent nucleosides. Once intracellular, the promoiety undergoes enzymatic bioconversion rather than chemical hydrolysis, enabling targeted activation primarily within metabolically active cells—a crucial feature for reducing off-target toxicity [3] [7]. Stampidine exemplifies three cardinal advantages of this approach:

  • Resistance Resilience: Unlike stavudine, stampidine’s monophosphate delivery bypasses mutations affecting thymidine kinase expression or affinity. Its metabolites efficiently inhibit recombinant HIV clones containing complex RT mutation patterns (e.g., TAMs plus M184V, T69 insertions, or Q151M complex), maintaining low-nanomolar IC₅₀ values where conventional NRTIs fail [1] [2].
  • Broad-Spectrum Antiviral Coverage: Stampidine demonstrates equipotent activity against non-B HIV-1 subtypes (A, C, F, G) responsible for >90% of global infections. Against these clinically relevant strains, it exhibited a mean IC₅₀ of 1.7 nM—100-fold lower than stavudine and 2-fold lower than zidovudine [2] [4].
  • Favorable Biodistribution: The lipophilic bromophenyl group enhances lymphoid tissue penetration, critical for eradicating viral reservoirs. Pharmacokinetic studies in multiple species show 25-50 mg/kg doses yield plasma concentrations (>10 μM) exceeding anti-HIV IC₅₀ values by >1,000-fold without dose-limiting toxicity—a therapeutic index supporting its development for pre-exposure prophylaxis (PrEP) [4].

Table 3: Metabolic Activation Pathway of Phosphoramidate Prodrugs

Activation StepEnzyme InvolvementChemical TransformationBiological Consequence
Initial HydrolysisCarboxylesterases (e.g., CES1)Methyl ester cleavage → Free carboxylic acidEnhanced intermediate hydrophilicity
Cyclic Intermediate FormationNon-enzymaticCarboxylate nucleophilic attack on P → Aryloxy eliminationFormation of 5-membered phosphoramidate ring
Spontaneous HydrolysisAqueous mediumRing opening → Alaninyl-monophosphate adductRelease of nucleotide monophosphate analog
Phosphoramidase CleavagePhosphoramidases (putative)P-N bond hydrolysis → Free monophosphateActivation to triphosphate via cellular kinases

The ProTide approach’s versatility extends beyond stampidine, with FDA approvals validating the platform: sofosbuvir (HCV), tenofovir alafenamide (HIV/HBV), and remdesivir (SARS-CoV-2) all utilize phosphoramidate chemistry to overcome nucleotide delivery challenges [3] [7]. Stampidine’s unique bromophenyl-alaninate combination optimizes hydrolysis kinetics, balancing plasma stability against efficient intracellular activation—a design principle informing next-generation prodrugs targeting emerging viruses.

Properties

CAS Number

217178-62-6

Product Name

Stampidine

IUPAC Name

methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate

Molecular Formula

C20H23BrN3O8P

Molecular Weight

544.3 g/mol

InChI

InChI=1S/C20H23BrN3O8P/c1-12-10-24(20(27)22-18(12)25)17-9-8-16(31-17)11-30-33(28,23-13(2)19(26)29-3)32-15-6-4-14(21)5-7-15/h4-10,13,16-17H,11H2,1-3H3,(H,23,28)(H,22,25,27)/t13-,16+,17-,33?/m1/s1

InChI Key

VPABMVYNSQRPBD-AOJMVMDXSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br

Solubility

Soluble in DMSO

Synonyms

stampidine
stavudine-5'-(p-bromophenyl methoxyalaninyl phosphate)

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=C(C=C3)Br

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@H](C)C(=O)OC)OC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.